2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine
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Overview
Description
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using alkylating agents like benzyl chloride or 1,2-dibromoethane.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine involves its interaction with molecular targets and pathways. For example, its derivatives act as mixed-type inhibitors for carbon steel corrosion by adsorbing onto the metal surface and forming a protective layer . This adsorption follows the Langmuir isotherm model, involving both physisorption and chemisorption processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is synthesized through a similar cyclocondensation reaction and has applications as a corrosion inhibitor.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is obtained through the oxidation of 2,3-cyclopentenopyridine analogues and is used as an intermediate in various chemical syntheses.
Uniqueness
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine stands out due to its unique structure, which combines a cyclopentane ring with a pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-9-4-3-8-2-1-7-12-10(8)9/h1-2,7,9H,3-6,11H2 |
InChI Key |
AHUSOEVWZJIPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CCN)N=CC=C2 |
Origin of Product |
United States |
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